

Physicochemical properties of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromo-1-Chloroisoquinoline**

Cat. No.: **B1277138**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **7-Bromo-1-Chloroisoquinoline**

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Bromo-1-Chloroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine substituent at key positions, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its general reactivity based on established chemical principles. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

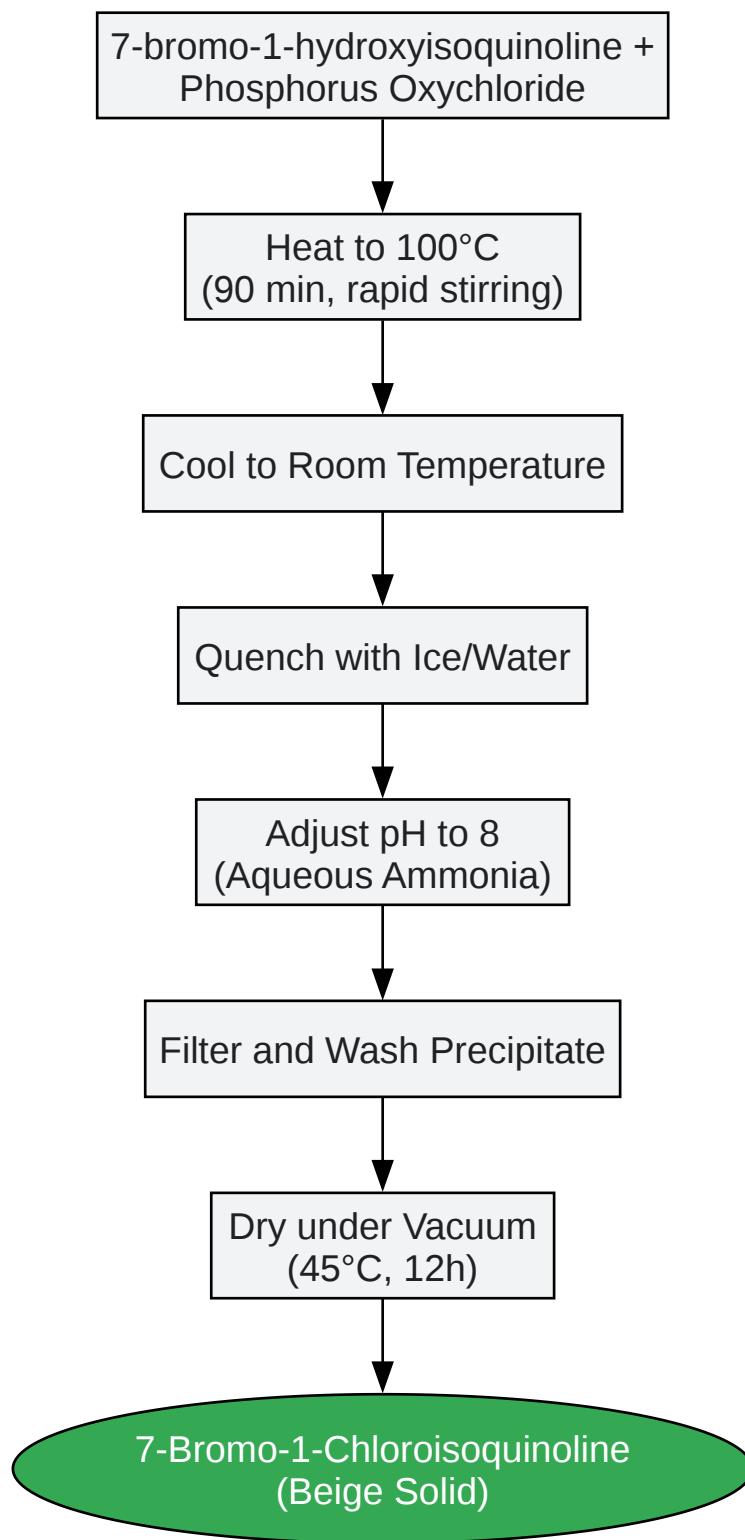
Physicochemical Properties

7-Bromo-1-Chloroisoquinoline is a solid, crystalline compound at room temperature.^[1] Its key physicochemical and computed properties are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2] [3]
Molecular Weight	242.50 g/mol	[1] [4]
Appearance	Beige solid; Cream or yellow crystalline powder	[1] [3] [5]
Melting Point	121-126 °C	[1]
Solubility	Insoluble in water	[6]
Purity (Assay)	≥96% (HPLC/GC), 97%	[1] [3] [5]
CAS Number	215453-51-3	[4] [5]
InChI	1S/C9H5BrCIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H	[1] [7]
InChIKey	UMSWWSIVPWVJOX-UHFFFAOYSA-N	[1] [4] [5]
Canonical SMILES	C1=CC(=CC2=C1C=CN=C2Cl)Br	[4]
XLogP3 (Computed)	3.8	[4]
Topological Polar Surface Area (Computed)	12.9 Å ²	[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **7-Bromo-1-Chloroisoquinoline** are crucial for its application in research and development.

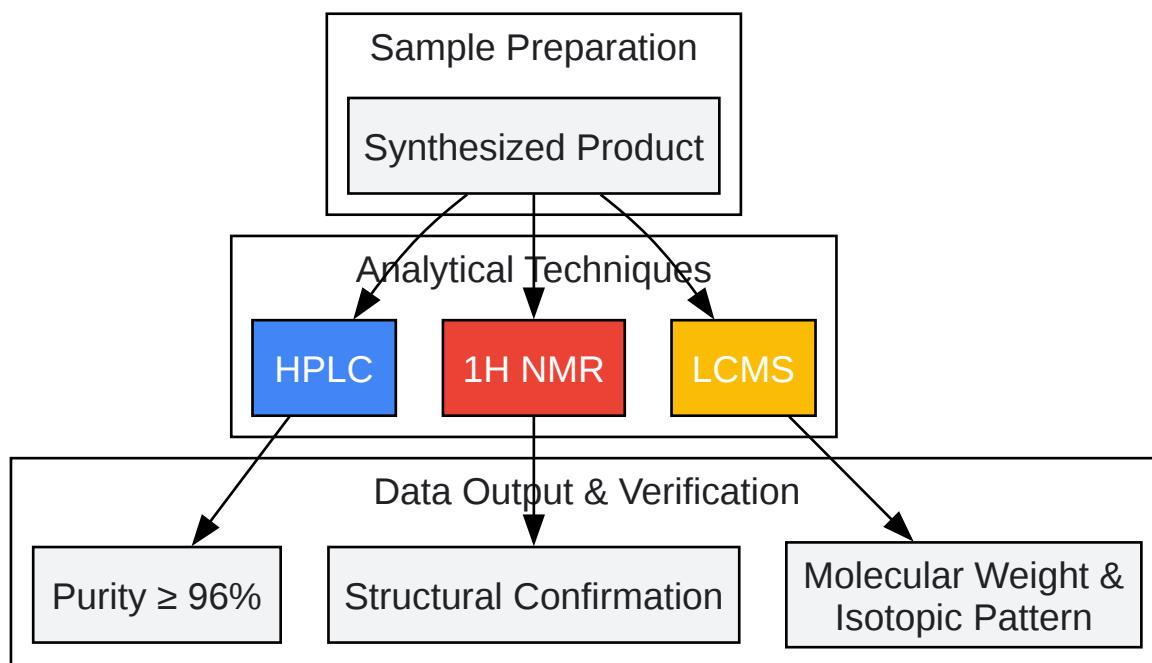

Synthesis Protocol

The compound is synthesized from 7-bromo-1-hydroxyisoquinoline.[\[5\]](#)

Reaction:

- Starting Material: 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol)

- Reagent: Phosphorus oxychloride (46.6 mL, 0.5 mol)
- Procedure:
 - 7-bromo-1-hydroxyisoquinoline is added portionwise to phosphorus oxychloride at room temperature.[5]
 - The mixture is heated to 100°C for 90 minutes with rapid stirring.[5]
 - After cooling to room temperature, the reaction mixture is cautiously poured onto ice/water (200 mL).[5]
 - The pH is adjusted to 8 by the dropwise addition of aqueous ammonia, causing the product to precipitate.[5]
 - The precipitate is collected by filtration and washed with cold water.[5]
 - The resulting solid is dried under reduced vacuum at 45°C for 12 hours to yield a beige solid.[5]

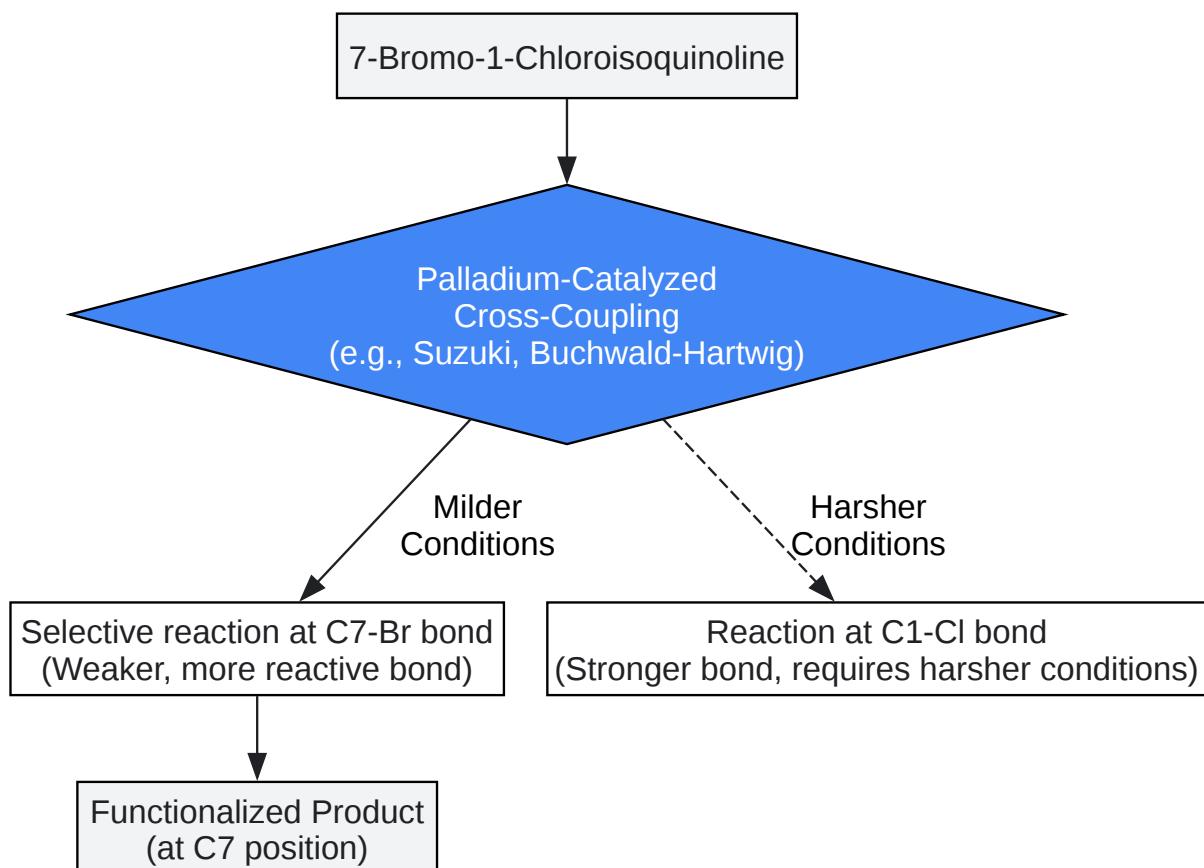

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **7-Bromo-1-Chloroisoquinoline**.

Characterization Methodologies

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

- ¹H NMR Spectroscopy:
 - Solvent: DMSO-d₆
 - Observed Peaks: δ 8.4 (s, 1H), 8.34-8.38 (d, J =6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J =6 Hz, 1H).[5] This spectrum confirms the aromatic proton environment of the isoquinoline core.
- Liquid Chromatography-Mass Spectrometry (LCMS):
 - Result: The mass spectrum displays characteristic peaks at m/z values of 242, 244, and 246.[5] This pattern is indicative of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), which results in a distinctive M, M+2, and M+4 isotopic cluster.
- High-Performance Liquid Chromatography (HPLC):
 - Result: The purity of the compound has been determined to be 96% or greater.[5]


[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the compound.

Reactivity and Potential Applications

While no specific biological signaling pathways for **7-Bromo-1-Chloroisoquinoline** are documented, its structure is analogous to other halogenated isoquinolines that serve as important scaffolds in drug discovery.[8] The reactivity of the two halogen atoms is distinct and crucial for its use as a synthetic intermediate.

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order I > Br > Cl.[9] This is due to the difference in carbon-halogen bond dissociation energies.[9] Consequently, the C7-Br bond is expected to be significantly more reactive than the C1-Cl bond under these conditions. This differential reactivity allows for selective functionalization, making the compound a valuable building block for creating diverse molecular architectures. Halogenated isoquinolines, in general, are explored for their potential as anticancer and antibacterial agents.[8]

[Click to download full resolution via product page](#)

Caption: Reactivity principles in cross-coupling reactions.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **7-Bromo-1-Chloroisoquinoline** is classified with the following hazards:

- Pictograms: Skull and crossbones, Corrosion.[\[1\]](#)
- Signal Word: Danger.[\[1\]](#)[\[4\]](#)
- Hazard Statements:
 - H301: Toxic if swallowed.[\[4\]](#)

- H315: Causes skin irritation.[4]
- H318: Causes serious eye damage.[4]
- H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Bromo-1-Chloroisoquinoline is a well-characterized chemical intermediate with defined physicochemical properties. The established protocols for its synthesis and analysis, combined with a predictable reactivity profile, make it a valuable tool for researchers in organic synthesis and drug development. Its potential as a scaffold for bioactive molecules warrants further investigation, leveraging the differential reactivity of its halogen substituents to build molecular complexity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-溴-1-氯-异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7-Bromo-1-chloroisoquinoline - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. L19946.06 [thermofisher.com]
- 4. 7-Bromo-1-Chloroisoquinoline | C9H5BrCIN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
- 6. 7-BROMO-1-CHLOROISOQUINOLINE | 215453-51-3 [chemicalbook.com]
- 7. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR spectrum [chemicalbook.com]

- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of 7-Bromo-1-Chloroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277138#physicochemical-properties-of-7-bromo-1-chloroisoquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com